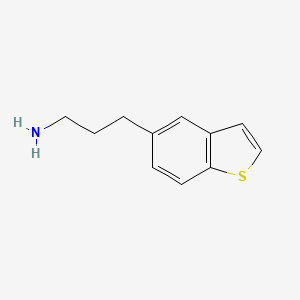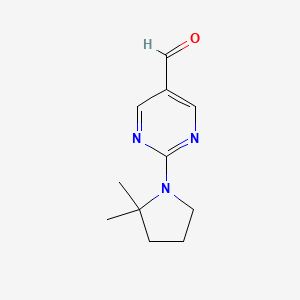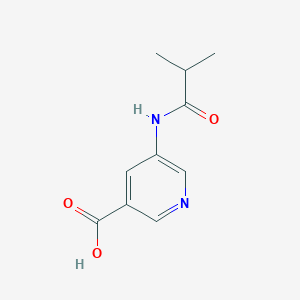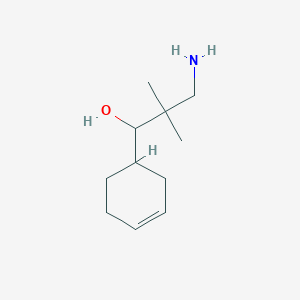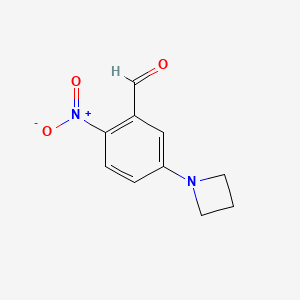![molecular formula C6H16NO4P B13179164 hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate CAS No. 476493-48-8](/img/structure/B13179164.png)
hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is a chemical compound with the molecular formula C₆H₁₆NO₄P and a molecular weight of 197.17 g/mol . This compound is known for its unique structure, which includes a phosphonate group and a trimethylazaniumyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate typically involves the reaction of (2S)-2-hydroxy-3-(trimethylazaniumyl)propyl chloride with a phosphonic acid derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with cell surface receptors .
Comparison with Similar Compounds
Similar Compounds
- Hydrogen [(2S)-2-hydroxy-3-(trimethylammonio)propyl]phosphonate
- Hydrogen [(2R)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
Uniqueness
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is unique due to its specific stereochemistry and the presence of both a phosphonate and a trimethylazaniumyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
476493-48-8 |
|---|---|
Molecular Formula |
C6H16NO4P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
hydroxy-[(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)/t6-/m0/s1 |
InChI Key |
CFKIUJQHVVMWGR-LURJTMIESA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CP(=O)(O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CC(CP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
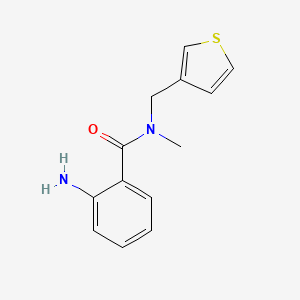
![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
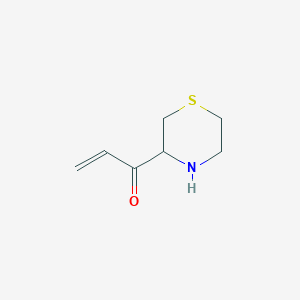
![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
